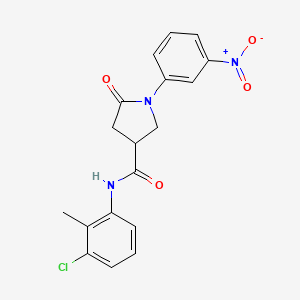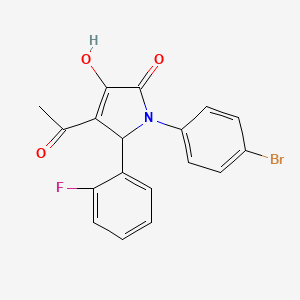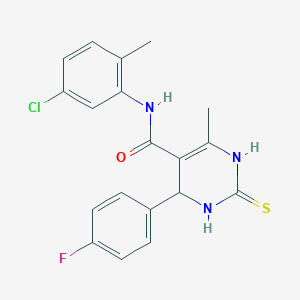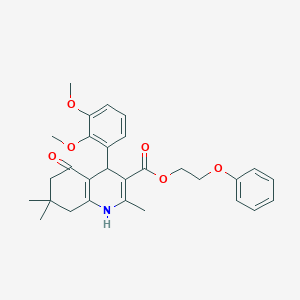
N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCPA and is a potent and selective agonist of the adenosine A1 receptor.
科学的研究の応用
CCPA has been extensively studied for its potential applications in various fields such as neuroscience, cardiovascular diseases, and cancer research. In neuroscience, CCPA has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, CCPA has been shown to have cardioprotective effects and has been investigated as a potential treatment for heart failure. In cancer research, CCPA has been shown to have anti-tumor effects and has been investigated as a potential treatment for various types of cancer.
作用機序
CCPA exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects such as decreased heart rate, vasodilation, and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including cardioprotective effects, neuroprotective effects, and anti-tumor effects. In cardiovascular research, CCPA has been shown to protect against myocardial ischemia-reperfusion injury and has been investigated as a potential treatment for heart failure. In neuroscience, CCPA has been shown to protect against neurotoxicity and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CCPA has been shown to inhibit tumor growth and has been investigated as a potential treatment for various types of cancer.
実験室実験の利点と制限
One advantage of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of the receptor's activity. However, one limitation of using CCPA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CCPA, including investigating its potential applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of CCPA and to identify any potential side effects or toxicity associated with its use. Finally, the development of new and more efficient synthesis methods for CCPA may facilitate its use in future research.
合成法
The synthesis of CCPA involves the reaction of 3-chloro-2-methylbenzoic acid with 3-nitrobenzaldehyde in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine and the resulting product is treated with ammonia to obtain CCPA.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-15(19)6-3-7-16(11)20-18(24)12-8-17(23)21(10-12)13-4-2-5-14(9-13)22(25)26/h2-7,9,12H,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMQOKVUTVQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
![5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5151327.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)
![dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5151368.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)

![ethyl [2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B5151393.png)